![molecular formula C22H22N4O4S2 B2711631 N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941997-50-8](/img/structure/B2711631.png)
N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
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Scientific Research Applications
Crystallography
The study of crystal structures, including those of compounds structurally related to N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, provides insights into molecular configurations and potential applications in material science. For instance, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides were analyzed, offering a comparison with related structures, which could inform the design of new materials with specific properties (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Molecular Modeling and Receptor Antagonism
The compound's analogs have been explored for their potential as selective antagonists for human adenosine A3 receptors, demonstrating the importance of molecular modifications for enhancing binding affinity and selectivity. This has implications for the development of therapeutic agents targeting adenosine receptors (Jung et al., 2004).
Optoelectronics
Thiazole-based compounds, akin to the one , have been synthesized and their optoelectronic properties investigated. These studies contribute to the development of new conducting polymers with potential applications in electronic devices (Camurlu & Guven, 2015).
Antitumor Activity
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has demonstrated potential antitumor activity against various human tumor cell lines. This suggests that compounds related to this compound may have therapeutic potential in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Green Synthesis Techniques
The development of green synthesis techniques for related compounds highlights the importance of environmentally friendly methods in the production of chemical intermediates. For example, the catalytic hydrogenation for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, showcases advancements in sustainable manufacturing processes (Zhang, 2008).
properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-14(27)23-15-3-5-16(6-4-15)25-21(29)13-32-22-26-18(12-31-22)11-20(28)24-17-7-9-19(30-2)10-8-17/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDMPPBLTQOFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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